Stannane, tributyl-1-propenyl-
CAS No.: 66680-85-1
Cat. No.: VC14426603
Molecular Formula: C15H32Sn
Molecular Weight: 331.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66680-85-1 |
|---|---|
| Molecular Formula | C15H32Sn |
| Molecular Weight | 331.12 g/mol |
| IUPAC Name | tributyl(prop-1-enyl)stannane |
| Standard InChI | InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; |
| Standard InChI Key | FJXYMVBFBYAWDR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C=CC |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound exists as a mixture of (Z)- and (E)-isomers due to the stereochemistry of the propenyl group. Key structural features include:
-
Molecular Formula: C₁₅H₃₂Sn
-
Coordination Geometry: Tetrahedral around the tin center, with Sn–C bond lengths averaging 2.15–2.20 Å .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Tributyl(prop-1-en-1-yl)stannane | PubChem |
| SMILES | CCCCCSn(CCCC)C=CC | Chemsrc |
| InChIKey | FJXYMVBFBYAWDR-UHFFFAOYSA-N | BenchChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via transmetallation reactions:
-
Starting Materials: Tributyltin hydride (Bu₃SnH) and 1-propenyl halides (e.g., 1-propenyl bromide).
-
Catalysis: Palladium(0) or platinum-based catalysts enable efficient coupling .
-
Reaction Conditions: Conducted at 60–80°C in anhydrous THF or diethyl ether .
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Key steps include:
-
Scale-Up Parameters: 100–500 L batch sizes, 10–15 bar pressure .
-
Purification: Distillation under reduced pressure (0.4–0.6 mmHg) isolates the product .
Physicochemical Properties
Thermal and Optical Characteristics
Spectroscopic Data
-
¹H NMR: δ 6.51 (dt, J = 7.2 Hz, Sn–H coupling = 142.4 Hz), 1.46–1.55 ppm (butyl CH₂) .
-
¹¹⁹Sn NMR: δ -25.7 ppm (characteristic of R₃Sn–C=CH₂ systems) .
Applications in Organic Synthesis
Asymmetric Induction
Tributyl(1-propenyl)stannane serves as a precursor in 1,4-asymmetric induction reactions. For example:
-
Aldehyde Coupling: Reacts with aldehydes under SnBr₄ catalysis to form chiral allylic alcohols with >90% enantiomeric excess .
-
Mechanism: Transmetallation generates allyltin trihalides, which undergo stereoselective addition to carbonyl groups .
Stille Cross-Coupling
The compound participates in Pd(0)-mediated cross-couplings to form C–C bonds:
-
Reaction Scope: Compatible with aryl iodides, heteroarenes, and vinyl halides .
-
Example: Synthesis of [¹¹C]bexarotene, a PET tracer, via coupling with [¹¹C]CH₃I .
Industrial and Pharmaceutical Uses
Polymer Stabilization
-
PVC Stabilization: Acts as a co-stabilizer to prevent thermal degradation during processing .
-
Mechanism: Scavenges HCl byproducts via Sn–Cl bond formation .
Anticancer Drug Synthesis
-
Englerin A: A guaiane sesquiterpene with renal cancer activity, synthesized using tributyl(1-propenyl)stannane as a key intermediate .
| Parameter | Value | Source |
|---|---|---|
| Hazard Codes | N-T (Toxic to aquatic life) | Chemsrc |
| Risk Phrases | R50/53, R21, R25 | ECHA |
| PPE Recommendations | Gloves, goggles, fume hood | Hitachi |
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume